

Introduction: The Significance of a Versatile Pyridine Scaffold

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Compound of Interest

Compound Name: **2-Ethynyl-4-methylpyridine**

Cat. No.: **B1600865**

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2-Ethynyl-4-methylpyridine (CAS No: 30413-54-8) is a heterocyclic aromatic compound featuring a pyridine ring substituted with an ethynyl group at the 2-position and a methyl group at the 4-position.^{[1][2][3]} With a molecular formula of C₈H₇N and a molecular weight of 117.15 g/mol, this molecule serves as a crucial building block in medicinal chemistry and materials science.^{[1][4]} The pyridine scaffold is a ubiquitous feature in numerous FDA-approved drugs due to its ability to engage in hydrogen bonding and other key interactions with biological targets.^[5] The presence of the terminal alkyne functionality provides a versatile handle for further chemical modifications, most notably through click chemistry and cross-coupling reactions, allowing for the construction of complex molecular architectures.^[6] This guide provides a comprehensive overview of the synthesis and characterization of **2-Ethynyl-4-methylpyridine**, tailored for researchers and professionals in drug development.

Synthetic Strategy: The Sonogashira Cross-Coupling Reaction

The formation of the C(sp²)-C(sp) bond between the pyridine ring and the ethynyl group is most efficiently achieved via the Sonogashira cross-coupling reaction.^{[7][8]} This powerful reaction, developed by Kenkichi Sonogashira, involves the coupling of a vinyl or aryl halide with a terminal alkyne.^{[7][9]} It is catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base.^{[8][10]}

Rationale for Method Selection:

- Mild Reaction Conditions: The Sonogashira coupling can be performed under mild conditions, often at room temperature, which preserves sensitive functional groups within complex molecules.[\[7\]](#)
- High Functional Group Tolerance: The reaction is compatible with a wide array of functional groups, minimizing the need for extensive protecting group strategies.[\[11\]](#)
- High Efficiency: The use of a palladium-copper dual catalytic system typically results in high yields and reaction rates.[\[8\]](#)

The synthetic approach involves a two-step sequence:

- Palladium-Copper Catalyzed Coupling: A suitable 2-halo-4-methylpyridine is coupled with a protected alkyne, typically trimethylsilylacetylene (TMSA). Using a protected alkyne like TMSA prevents the undesirable homo-coupling of the terminal alkyne and is easier to handle than acetylene gas.[\[12\]](#)
- Deprotection: The trimethylsilyl (TMS) protecting group is subsequently removed under mild conditions to yield the target terminal alkyne, **2-Ethynyl-4-methylpyridine**.

Reaction Mechanism: The Dual Catalytic Cycle

The reaction proceeds through two interconnected catalytic cycles, one involving palladium and the other copper.

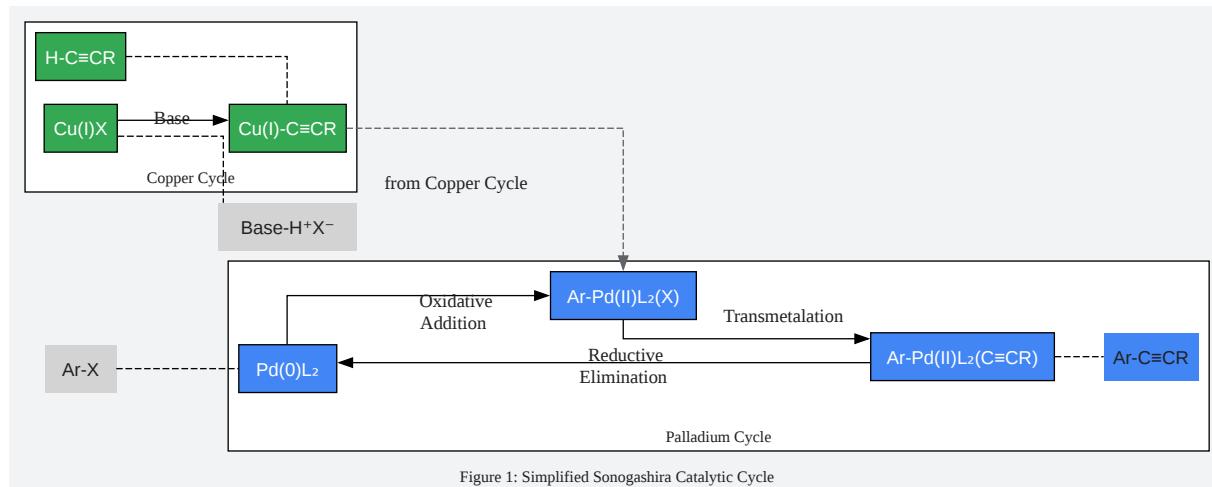


Figure 1: Simplified Sonogashira Catalytic Cycle

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Experimental Protocol

This protocol details the synthesis starting from 2-bromo-4-methylpyridine. The reactivity of aryl halides in the Sonogashira coupling follows the order I > Br >> Cl.^[7] While 2-iodo-4-methylpyridine would be more reactive, the bromo analogue is often more commercially available and cost-effective.

Part A: Synthesis of 2-((Trimethylsilyl)ethynyl)-4-methylpyridine

Materials and Reagents:

- 2-Bromo-4-methylpyridine (1.0 equiv)
- Trimethylsilylacetylene (TMSA) (1.2 equiv)[12]
- Bis(triphenylphosphine)palladium(II) dichloride $[\text{Pd}(\text{PPh}_3)_2\text{Cl}_2]$ (0.03 equiv)
- Copper(I) iodide (CuI) (0.05 equiv)
- Triphenylphosphine (PPh_3) (0.06 equiv)
- Triethylamine (TEA), anhydrous (3.0 equiv)
- Toluene, anhydrous
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Equipment:

- Three-neck round-bottom flask
- Reflux condenser
- Magnetic stirrer and hotplate
- Inert gas supply (Argon or Nitrogen)
- Syringes and needles
- Separatory funnel
- Rotary evaporator

Procedure:

- Setup: A three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet is flame-dried and allowed to cool under an inert atmosphere.
- Reagent Addition: To the flask, add 2-bromo-4-methylpyridine, $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, CuI , and PPh_3 .
- Solvent Addition: Add anhydrous toluene and anhydrous triethylamine via syringe.
- Degassing: The resulting mixture is degassed by bubbling argon through the solution for 15-20 minutes.
- Substrate Addition: Add trimethylsilylacetylene dropwise to the stirred solution at room temperature.
- Reaction: Heat the reaction mixture to 70-80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Work-up:
 - After the reaction is complete, cool the mixture to room temperature.
 - Filter the mixture through a pad of Celite to remove the catalyst residues, washing the pad with ethyl acetate.
 - Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
 - Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield 2-((trimethylsilyl)ethynyl)-4-methylpyridine as a pale yellow oil.^[13]

Part B: Synthesis of 2-Ethynyl-4-methylpyridine (Deprotection)

Materials and Reagents:

- 2-((Trimethylsilyl)ethynyl)-4-methylpyridine (1.0 equiv)
- Potassium carbonate (K_2CO_3) (2.0 equiv)
- Methanol
- Dichloromethane (DCM)
- Deionized water
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- **Dissolution:** Dissolve the purified 2-((trimethylsilyl)ethynyl)-4-methylpyridine in methanol in a round-bottom flask.
- **Base Addition:** Add potassium carbonate to the solution and stir the mixture vigorously at room temperature.
- **Reaction:** Monitor the reaction by TLC until the starting material is fully consumed (typically 1-2 hours).
- **Work-up:**
 - Remove the methanol under reduced pressure.
 - Partition the residue between dichloromethane and deionized water.
 - Separate the layers and extract the aqueous layer with dichloromethane (2x).
 - Combine the organic layers, dry over anhydrous Na_2SO_4 , filter, and concentrate in vacuo.
- **Final Product:** The resulting crude product is often of sufficient purity. If necessary, it can be further purified by flash chromatography to yield **2-Ethynyl-4-methylpyridine**. The product should be stored at 4°C under a nitrogen atmosphere to prevent degradation.[1]

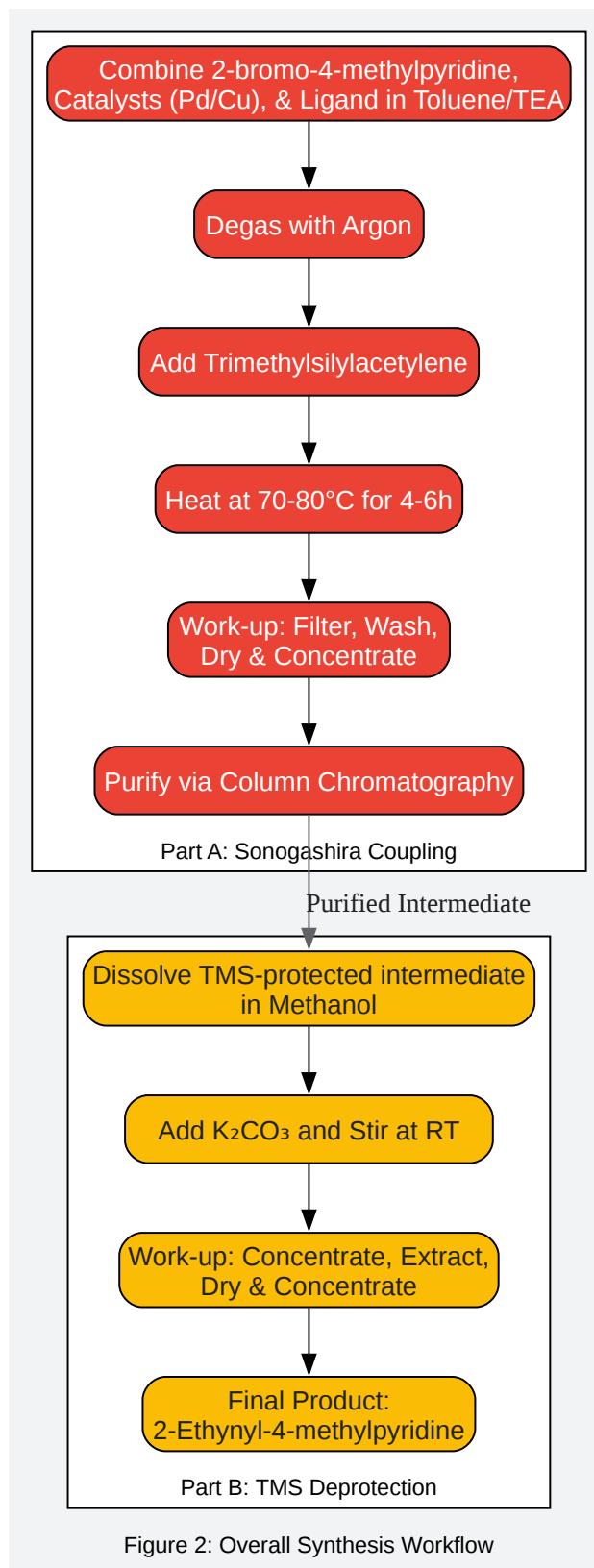


Figure 2: Overall Synthesis Workflow

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Characterization of 2-Ethynyl-4-methylpyridine

Confirmation of the product's identity and purity is achieved through standard analytical techniques.

Technique	Expected Observations
¹ H NMR	δ (ppm): ~8.4 (d, 1H, pyridine H6), ~7.3 (s, 1H, pyridine H3), ~7.2 (d, 1H, pyridine H5), ~3.2 (s, 1H, alkyne C≡C-H), ~2.4 (s, 3H, methyl CH ₃). [14] [15]
¹³ C NMR	δ (ppm): ~150 (C6), ~148 (C2), ~145 (C4), ~125 (C5), ~124 (C3), ~83 (alkyne C≡CH), ~79 (alkyne C≡CH), ~21 (methyl CH ₃). [14]
IR Spectroscopy	ν (cm ⁻¹): ~3300 (alkyne ≡C-H stretch), ~2100 (alkyne C≡C stretch, weak), ~1600, ~1560 (pyridine ring C=C and C=N stretches). [16]
Mass Spectrometry	(EI or ESI+): Expected molecular ion peak [M+H] ⁺ at m/z = 118.06. [4]

Safety Precautions

All manipulations should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

- Pyridine Derivatives: Pyridine-based compounds can be harmful if inhaled, swallowed, or absorbed through the skin. They may cause skin and eye irritation.[\[17\]](#)
- Solvents: Toluene, methanol, and dichloromethane are flammable and/or toxic. Avoid inhalation of vapors and contact with skin.
- Reagents: Triethylamine is corrosive and flammable. Copper(I) iodide is a potential irritant. Palladium catalysts can be toxic. Handle with care.

- Product: **2-Ethynyl-4-methylpyridine** should be handled as a potentially toxic substance. Specific safety data is limited, so precautions for related compounds like 2-ethynylpyridine should be followed, which include avoiding inhalation and contact.[17]

Conclusion

The Sonogashira cross-coupling reaction provides a reliable and efficient pathway for the synthesis of **2-Ethynyl-4-methylpyridine**, a valuable building block for drug discovery and materials science. The two-step procedure, involving the coupling of 2-bromo-4-methylpyridine with trimethylsilylacetylene followed by deprotection, is a robust method amenable to laboratory-scale synthesis. Rigorous characterization using NMR, IR, and mass spectrometry is essential to confirm the structure and purity of the final compound, ensuring its suitability for subsequent applications.

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